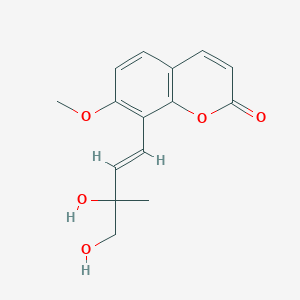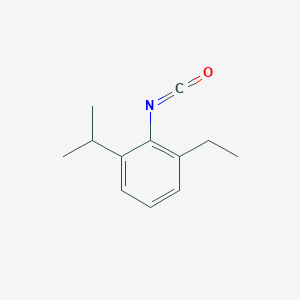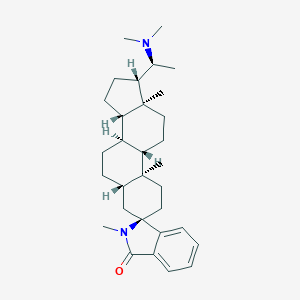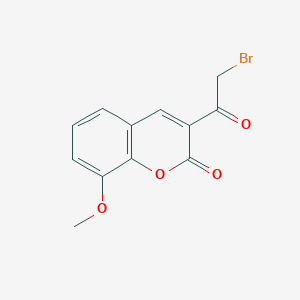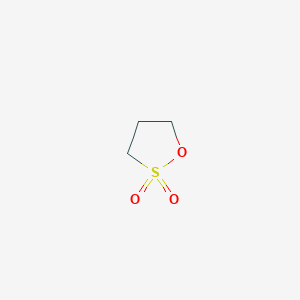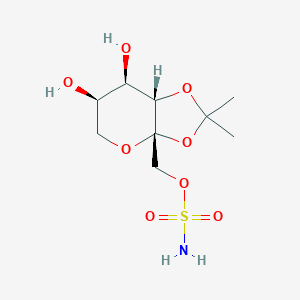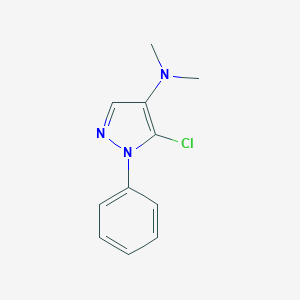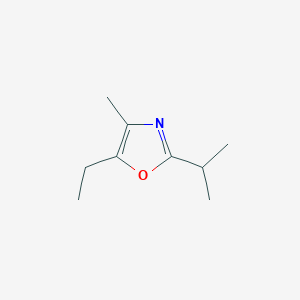
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide, also known as NBCAO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NBCAO is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 301.7 g/mol.
作用机制
The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can undergo redox reactions and generate ROS such as superoxide anion and hydrogen peroxide, which can cause oxidative damage to cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has also been shown to inhibit the activity of enzymes such as catalase and superoxide dismutase, which are involved in the scavenging of ROS. The generation of ROS and inhibition of antioxidant enzymes can lead to oxidative stress and cell death.
生化和生理效应
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been shown to have several biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can induce apoptosis in cancer cells by activating the caspase pathway. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has also been shown to have anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and scavenging ROS. In vivo studies have demonstrated that N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
The advantages of using N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide in lab experiments include its unique properties, such as its ability to generate ROS and induce apoptosis in cancer cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is also relatively easy to synthesize and has a high purity. However, there are also limitations to using N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide in lab experiments. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can also be unstable in aqueous solutions and requires careful handling and storage.
未来方向
There are several future directions for the study of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide. One area of research is the development of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide-based therapies for cancer and other diseases. The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide needs to be further elucidated to optimize its therapeutic potential. Another area of research is the investigation of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide as a natural herbicide and its potential use in sustainable agriculture. The optical properties of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide also need to be further studied for its potential use in the development of organic light-emitting diodes. Overall, the study of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has the potential to lead to significant advances in various fields of science and technology.
合成方法
The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide involves the reaction between 4-chloroaniline and 4-nitrobenzaldehyde in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent such as ethanol or methanol and requires careful control of the reaction conditions to obtain a high yield of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide. The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been extensively studied, and several methods have been developed to optimize the reaction conditions and improve the yield of the product.
科学研究应用
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been widely used in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. In agriculture, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been studied for its pesticidal properties and its potential use as a natural herbicide. In materials science, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been investigated for its optical properties and its potential use in the development of organic light-emitting diodes.
属性
CAS 编号 |
19865-63-5 |
|---|---|
产品名称 |
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide |
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine oxide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-3-7-12(8-4-11)15(17)9-10-1-5-13(6-2-10)16(18)19/h1-9H |
InChI 键 |
LBLMRAOIJSVGSN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








